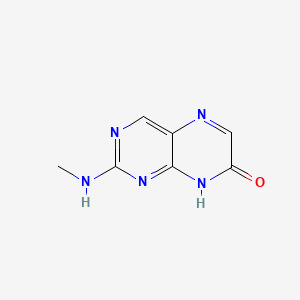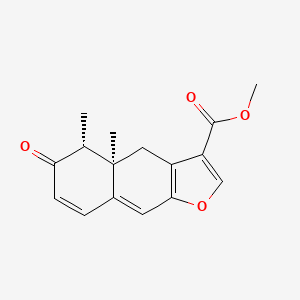
Warburgin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Warburgin is a natural product found in Warburgia ugandensis with data available.
Scientific Research Applications
Metabolic Impact in Cancer
Warburgin's research applications are predominantly centered around its role in cancer metabolism. The "Warburg effect," a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen, is a key area of study. Studies have highlighted the metabolic reprogramming in cancer cells, emphasizing the importance of this compound in understanding tumor metabolism and the potential for therapeutic targeting. This reprogramming includes an increased uptake of glucose and production of lactate by tumors, as compared to normal tissues, and is linked to altered mitochondrial function (Altman, Stine, & Dang, 2016; Koppenol, Bounds, & Dang, 2011; Nguyen et al., 2020)(Altman et al., 2016)(Koppenol et al., 2011)(Nguyen et al., 2020).
Traditional Uses and Pharmacology of Warburgia Species
Research on Warburgia species, related to this compound, has documented their traditional uses and pharmacological properties. These include antibacterial, antifungal, antimycobacterial, antioxidant, anti-inflammatory, and cytotoxic activities. The various extracts of Warburgia species, particularly from stem bark and leaves, have been used to treat a range of human and animal ailments (Maroyi, 2014; Leonard & Viljoen, 2015)(Maroyi, 2014)(Leonard & Viljoen, 2015).
Metabolic Therapies in Cancer
This compound's applications extend to the development of metabolic therapies targeting cancer cell metabolism. By targeting specific enzymes involved in central carbon metabolism, research has shown the potential of reversing the Warburg effect in cancer cells, thus impacting tumor growth. This highlights the potential of this compound in developing novel cancer treatments (Moreira et al., 2019)(Moreira et al., 2019).
Properties
CAS No. |
10208-62-5 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.3 |
IUPAC Name |
methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H16O4/c1-9-13(17)5-4-10-6-14-11(7-16(9,10)2)12(8-20-14)15(18)19-3/h4-6,8-9H,7H2,1-3H3/t9-,16+/m0/s1 |
InChI Key |
WMGPMCXBYLQVBP-XXFAHNHDSA-N |
SMILES |
CC1C(=O)C=CC2=CC3=C(CC12C)C(=CO3)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



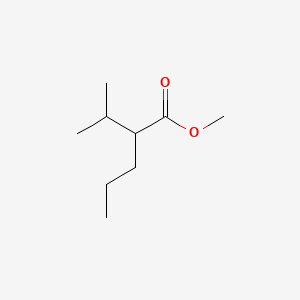
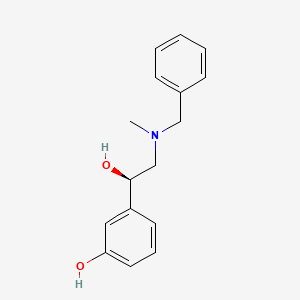
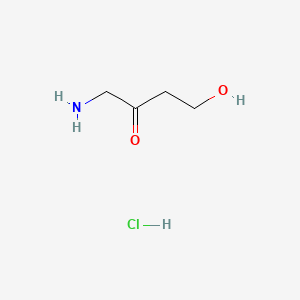

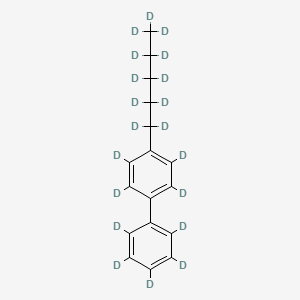

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

